Ethyl(1-methyl-1h-tetrazol-5-yl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138011. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
CAS No. |
5250-25-9 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl 2-(1-methyltetrazol-5-yl)acetate |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6(11)4-5-7-8-9-10(5)2/h3-4H2,1-2H3 |
InChI Key |
HLBZHKKLMFWCSY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NN=NN1C |
Canonical SMILES |
CCOC(=O)CC1=NN=NN1C |
Other CAS No. |
5250-25-9 |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl(1-methyl-1h-tetrazol-5-yl)acetate chemical structure and properties
Executive Summary
Ethyl(1-methyl-1H-tetrazol-5-yl)acetate (CAS: 5250-25-9) is a specialized heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis.[1][2] Characterized by a 1,5-disubstituted tetrazole ring, this compound serves as a critical intermediate in the development of beta-lactam antibiotics (cephalosporins) and antihypercholesterolemic agents. Its unique structure combines a metabolically stable tetrazole moiety—acting as a carboxylic acid bioisostere—with an active methylene group capable of facile carbon-carbon bond formation. This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and safety protocols for research and development applications.
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | Ethyl 2-(1-methyl-1H-tetrazol-5-yl)acetate |
| Common Names | (1-Methyl-1H-tetrazol-5-yl)acetic acid ethyl ester; Ethyl 1-methyltetrazole-5-acetate |
| CAS Registry Number | 5250-25-9 |
| Molecular Formula | C₆H₁₀N₄O₂ |
| Molecular Weight | 170.17 g/mol |
| SMILES | CCOC(=O)CC1=NN=NN1C |
| InChI Key | HLBZHKKLMFWCSY-UHFFFAOYSA-N |
Physical Properties
| Parameter | Value / Description | Note |
| Physical State | Crystalline Solid or Viscous Oil | Tendency to supercool; purity dependent. |
| Melting Point | 30–35 °C (approx.) | Lower than the unmethylated analog (123–127 °C) due to loss of H-bonding. |
| Boiling Point | ~320 °C (predicted) | Decomposes before boiling at atm pressure. |
| Solubility | Soluble in DMSO, DMF, Ethanol, DCM | Poorly soluble in water; hydrolyzes slowly. |
| pKa (C-H) | ~14–16 | The methylene protons are significantly acidified by the electron-withdrawing tetrazole and ester groups. |
Structural Analysis & Electronic Properties
The molecule features a 1-methyl-1H-tetrazole ring linked at the C5 position to an ethyl acetate side chain.[1]
-
Tetrazole Ring: The tetrazole ring is an aromatic, electron-deficient system. The N1-methyl substitution locks the tautomeric equilibrium, preventing the 1H
2H tautomerism observed in unsubstituted tetrazoles. This specific isomer (1-methyl-5-substituted) is often more lipophilic than its 2-methyl isomer counterpart. -
Active Methylene: The methylene group (-CH₂-) is flanked by two electron-withdrawing groups: the ester carbonyl and the tetrazole ring (Hammett
). This renders the methylene protons highly acidic, facilitating deprotonation by weak bases (e.g., K₂CO₃, Et₃N) for nucleophilic attack. -
Bioisosterism: The tetrazole ring mimics the planar, acidic nature of a carboxylic acid (-COOH) but offers superior metabolic stability and membrane permeability, a key tactic in drug design (e.g., Angiotensin II receptor blockers).
Synthesis & Manufacturing Methodologies
The synthesis of 1,5-disubstituted tetrazoles requires strict regiocontrol to avoid the formation of the isomeric 2,5-disubstituted product.
Route A: Alkylation of Ethyl(1H-tetrazol-5-yl)acetate (Non-Selective)
The most common industrial route involves the methylation of the parent tetrazole.
-
Precursor Synthesis: Reaction of ethyl cyanoacetate with sodium azide and ammonium chloride in DMF/DMSO to yield Ethyl(1H-tetrazol-5-yl)acetate (CAS 13616-37-0).
-
Methylation: Treatment with methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (K₂CO₃).
-
Isomer Separation: This reaction produces a mixture of N1-methyl (desired) and N2-methyl (impurity) isomers. The isomers are separated via fractional crystallization or silica gel chromatography based on polarity differences (N1 isomers are typically more polar).
Route B: Regioselective Cycloaddition (Huisgen-type)
For high-purity applications, a regioselective approach is preferred to eliminate isomer separation steps.
-
Imidoyl Chloride Formation: N-Methyl-2-ethoxycarbonylacetamide is treated with PCl₅ or SOCl₂ to generate the corresponding imidoyl chloride.
-
Azidation & Cyclization: Reaction with Sodium Azide (NaN₃) leads to the formation of the imidoyl azide intermediate, which spontaneously cyclizes to the 1-methyl-1H-tetrazole exclusively.
Synthesis Workflow Diagram
Caption: Step-wise synthesis pathway via alkylation, highlighting the critical isomer separation stage.
Reactivity Profile & Experimental Protocols
Knoevenagel Condensation
The activated methylene group allows for condensation with aromatic aldehydes to form
Protocol:
-
Dissolve this compound (1.0 eq) and aromatic aldehyde (1.0 eq) in Ethanol.
-
Add catalytic Piperidine (0.1 eq) or Glacial Acetic Acid/Ammonium Acetate.
-
Reflux for 4–6 hours.
-
Cool to precipitate the condensation product.
Hydrolysis
The ethyl ester can be hydrolyzed to the free acid, (1-methyl-1H-tetrazol-5-yl)acetic acid , using LiOH in THF/Water. The free acid is a versatile coupling partner for amine synthesis.
Reactivity Map
Caption: Core reactivity pathways: Ester functionalization and Active Methylene exploitation.
Pharmaceutical Applications
Antibiotic Development
The 1-methyl-1H-tetrazol-5-yl (MTT) moiety is a pharmacophore found in several cephalosporin antibiotics (e.g., Cefamandole, Cefoperazone). While the MTT group in these drugs is typically linked via a sulfur atom (thioether), the acetate analog (this compound) serves as a bioisosteric replacement in novel drug design to improve hydrolytic stability or alter pharmacokinetic profiles.
Metabolic Stability
Replacing a phenyl ring or a carboxylic acid with the 1-methyl-tetrazole ring often reduces metabolic clearance (CYP450 oxidation) and improves oral bioavailability due to the ring's lipophilicity compared to a carboxylate anion.
Antihypercholesterolemic Agents
Research indicates the utility of this scaffold in synthesizing inhibitors of HMG-CoA reductase or related lipid-modulating enzymes, leveraging the tetrazole anion's ability to mimic the tetrahedral intermediate of peptide hydrolysis or ester cleavage.
Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Critical Safety Note - Azides: While the ethyl ester itself is stable, the synthesis involves Sodium Azide , which is acutely toxic and can form explosive metal azides.
-
Do not use metal spatulas (especially copper/brass) with azide reaction mixtures.
-
Waste Disposal: Quench azide residues with excess sodium nitrite in dilute sulfuric acid to decompose hydrazoic acid safely before disposal.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
References
-
PubChem. Ethyl 1-methyltetrazole-5-acetate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Janda, L. (2001).[3] Synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids.[3] Heterocyclic Communications, 7(5), 411-416.[3] (Describes condensation chemistry of tetrazolyl acetates).
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Safety protocols for tetrazole/azide synthesis).
Sources
Technical Whitepaper: Strategic Utilization of Ethyl 2-(1-methyltetrazol-5-yl)acetate (CAS 5250-25-9)
Executive Summary
Ethyl 2-(1-methyltetrazol-5-yl)acetate (CAS 5250-25-9) represents a specialized class of heterocyclic building blocks characterized by the presence of a 1-substituted tetrazole ring coupled with an active methylene moiety.[1] Unlike the more common N-linked tetrazole acetates (e.g., used in Cefazolin), this C-linked derivative offers unique electronic properties, serving as a bioisostere for carboxylic acids and a precursor for complex heterocyclic scaffolds. This guide provides a technical deep-dive into its physiochemical profile, regioselective synthesis challenges, and safety protocols required for high-integrity pharmaceutical research.
Part 1: Chemical Identity & Physiochemical Profile
The compound is defined by the 1-methyl-1H-tetrazole core substituted at the carbon (C5) position with an ethyl acetate side chain. This structure imparts significant C-H acidity at the
Table 1: Physiochemical Fingerprint
| Property | Specification | Technical Note |
| CAS Number | 5250-25-9 | Distinct from the 2-methyl isomer (CAS 89488-96-0). |
| IUPAC Name | Ethyl 2-(1-methyl-1H-tetrazol-5-yl)acetate | Often abbreviated as EMTA. |
| Molecular Formula | Nitrogen Content: ~32.9% (High-Energy). | |
| Molecular Weight | 170.17 g/mol | Suitable for fragment-based drug design. |
| Physical State | Low-melting solid or semi-solid | Pure form tends to crystallize; impurities lead to oil. |
| Melting Point | ~45–50 °C (Predicted) | Lower than unsubstituted analog (123°C) due to loss of H-bonding. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in non-polar alkanes (Hexane). |
| pKa ( | ~14–16 (Est.) | Active methylene; deprotonatable by alkoxides/hydrides. |
Part 2: Synthesis & Manufacturing Dynamics
The synthesis of CAS 5250-25-9 is chemically non-trivial due to the regioselectivity challenge inherent in tetrazole alkylation. The tetrazole ring has two nucleophilic nitrogen sites (N1 and N2), and methylation of the unsubstituted precursor typically yields a mixture.
The Regioselectivity Challenge
When methylating ethyl 2-(1H-tetrazol-5-yl)acetate, two isomers are formed:
-
1-Methyl isomer (Target, CAS 5250-25-9): Thermodynamically less favored in some conditions but sterically accessible.
-
2-Methyl isomer (Impurity): Often the major product in direct alkylation under basic conditions.
Optimized Synthetic Workflow
To ensure high purity, a "bottom-up" cyclization approach is often preferred over direct methylation, or rigorous purification is required.
Method A: Direct Methylation (Industrial)
-
Precursor: Ethyl 2-cyanoacetate + Sodium Azide
Ethyl 2-(1H-tetrazol-5-yl)acetate. -
Methylation: Reaction with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) in the presence of a base (
). -
Critical Step: Fractional crystallization or column chromatography is mandatory to remove the 2-methyl isomer.
Method B: Cyclization (High Specificity)
-
Reaction of N-methyl-2-cyanoacetamide with azide sources (e.g.,
) can favor the 1-substituted product, though this route is more atom-expensive.
Figure 1: Synthetic pathway highlighting the critical purification step required to isolate the 1-methyl isomer from the isomeric mixture.
Part 3: Handling, Safety, & Stability (SDS Context)
As a high-nitrogen energetic compound, CAS 5250-25-9 requires specific safety protocols beyond standard laboratory practices.
Energetic Hazards (Tetrazole Moiety)
While the ester group stabilizes the molecule relative to free tetrazoles, the core ring system is potentially shock-sensitive and thermally unstable at high temperatures.
-
Protocol: Avoid heating above 100°C without a solvent.
-
Incompatibility: Do not mix with strong acids (risk of hydrazoic acid evolution if unreacted azide is present) or heavy metals (formation of explosive metal tetrazolates).
Health Hazards (GHS Classification)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage & Stability
-
Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis by atmospheric moisture. Store under inert gas (
or Ar) at 2–8°C. -
Self-Validating Check: Check NMR for the appearance of a broad singlet at ~12-14 ppm (indicating carboxylic acid formation via hydrolysis).
Figure 2: Safety workflow emphasizing the segregation of tetrazole waste and avoidance of metal contact.
Part 4: Synthetic Utility in Drug Design
The primary value of CAS 5250-25-9 lies in its active methylene group (
The "Warhead": Active Methylene
The methylene group between the electron-withdrawing tetrazole ring and the carbonyl group is highly acidic. This allows for:
-
Knoevenagel Condensations: Reaction with aldehydes to form
-unsaturated esters. -
Alkylation: Introduction of alkyl chains to create complex tetrazole-amino acids.
Bioisosterism
The 1-methyltetrazole moiety mimics the spatial and electronic properties of:
-
Carboxylic Acids: (pKa ~4.5–5.0 for the tetrazole proton, though here it is methylated, serving as a blocked isostere).
-
Cis-Amide Bonds: Providing a rigid scaffold for receptor binding.
Part 5: Experimental Protocols
Protocol A: Quality Control (Isomer Verification)
Objective: Confirm the absence of the 2-methyl isomer.
-
Technique:
-NMR (DMSO- ). -
Diagnostic Peak: The N-Methyl group of the 1-isomer typically appears at ~4.0–4.1 ppm . The 2-isomer N-Methyl signal is often shifted upfield to ~4.3–4.4 ppm (due to different shielding cones).
-
Acceptance Criteria: Integration of the impurity peak must be <1.0%.
Protocol B: Controlled Hydrolysis (Ester Acid)
Context: Converting the intermediate to the active coupling partner (Acid).
-
Dissolution: Dissolve 10 mmol of CAS 5250-25-9 in THF/Water (1:1).
-
Base Addition: Add 1.1 eq of LiOH at 0°C (Lithium is preferred over Sodium to prevent salt crashing).
-
Reaction: Stir at RT for 2 hours. Monitor by TLC (disappearance of high Rf ester).
-
Workup (Critical): Acidify carefully with 1M HCl to pH 3. Do not use concentrated acid to avoid ring degradation. Extract with EtOAc.[1]
References
-
Tetrazole Bioisosterism: Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry, 10(11), 3379-3401.
-
Regioselectivity in Tetrazole Alkylation: Butler, R. N. (1984). "Tetrazoles."[2][3][4] Comprehensive Heterocyclic Chemistry, 5, 791-838.
-
Safety of High-Nitrogen Compounds: Klapötke, T. M. (2011). "Chemistry of High-Energy Materials." De Gruyter.
-
Active Methylene Reactivity: Ostrovskii, V. A., et al. (2012). "Tetrazoles."[2][3][4] Advances in Heterocyclic Chemistry, 108, 1-86.
Sources
The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 1-Methyl-1H-tetrazole-5-acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 1-methyl-1H-tetrazole-5-acetic acid derivatives. As a senior application scientist, the following sections will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
Introduction: The Tetrazole Moiety as a Privileged Scaffold
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a "privileged" scaffold in medicinal chemistry.[1][2] Its remarkable versatility stems from its unique physicochemical properties. Notably, the 5-substituted-1H-tetrazole ring is a well-established bioisostere of the carboxylic acid functional group.[3][4][5][6] This isosterism is pivotal; it allows for the replacement of a carboxylic acid group in a biologically active molecule with a tetrazole ring, often leading to significant improvements in the compound's pharmacokinetic profile. The tetrazole moiety is generally more metabolically stable than a carboxylic acid, less prone to rapid in vivo clearance, and can exhibit enhanced oral bioavailability.[6]
The 1-methyl-1H-tetrazole-5-acetic acid core combines the advantageous properties of the tetrazole ring with a flexible acetic acid side chain, providing a versatile platform for the design of novel therapeutic agents across a spectrum of diseases. This guide will explore the known and potential biological activities of derivatives of this promising scaffold.
Synthesis of 1-Methyl-1H-tetrazole-5-acetic Acid Derivatives: A Modular Approach
The synthesis of 1-methyl-1H-tetrazole-5-acetic acid derivatives typically follows a modular approach, allowing for the systematic variation of substituents to explore structure-activity relationships (SAR).
Core Synthesis: From Cyanoacetic Acid to the Methylated Tetrazole Ring
The foundational 1H-tetrazole-5-acetic acid can be synthesized in a one-step process from cyanoacetic acid and sodium azide, often catalyzed by a Lewis acid such as zinc chloride.[7] Subsequent N-methylation at the 1-position can be achieved using a suitable methylating agent.
Derivative Synthesis: Amidation and Esterification
The carboxylic acid moiety of 1-methyl-1H-tetrazole-5-acetic acid serves as a convenient handle for derivatization, primarily through the formation of amides and esters. These reactions allow for the introduction of a wide array of chemical diversity, enabling the fine-tuning of the molecule's biological activity.
Experimental Protocol: General Procedure for Amide Synthesis
-
Activation of the Carboxylic Acid: To a solution of 1-methyl-1H-tetrazole-5-acetic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., DCC, EDC/HOBt). Stir at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea by-product. Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Biological Activities of 1-Methyl-1H-tetrazole-5-acetic Acid Derivatives
The tetrazole nucleus is associated with a broad spectrum of pharmacological activities.[1][2][8][9] While extensive research on the specific 1-methyl-1H-tetrazole-5-acetic acid scaffold is still emerging, the known activities of related tetrazole derivatives provide a strong rationale for their investigation in various therapeutic areas.
Anti-inflammatory Activity
Derivatives of tetrazole acetic acid have shown promise as anti-inflammatory agents.[10] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[5][11]
Hypothesized Anti-inflammatory Signaling Pathway
Caption: A workflow for evaluating the neuroprotective effects of tetrazole derivatives.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for 1-methyl-1H-tetrazole-5-acetic acid derivatives is yet to be fully elucidated, general principles from related tetrazole series can be extrapolated:
-
Lipophilicity: The nature of the substituent on the amide or ester functionality will significantly impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Electronic Effects: Electron-withdrawing or electron-donating groups on aromatic substituents can influence the compound's interaction with biological targets.
-
Steric Factors: The size and shape of the substituents can play a crucial role in determining the binding affinity and selectivity for a particular enzyme or receptor.
Data Summary
| Derivative Class | Biological Activity | Key Findings | References |
| Tetrazole Acetic Acid Amides | Anti-inflammatory | Generally more potent than corresponding esters and acids. | [10] |
| Tetrazole Acetic Acid Esters | Anti-inflammatory | Potency influenced by the nature of the ester group. | [10] |
| Indole-substituted Tetrazoles | Antimicrobial | Potent activity against various bacterial and fungal strains. | [1] |
| Benzimidazole-substituted Tetrazoles | Antimicrobial | Good activity against E. coli and S. aureus. | [12] |
Conclusion and Future Directions
The 1-methyl-1H-tetrazole-5-acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the established bioisosteric relationship between the tetrazole ring and the carboxylic acid group provide a strong foundation for future drug discovery efforts.
Further research should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of a diverse library of 1-methyl-1H-tetrazole-5-acetic acid derivatives are crucial to establish clear SARs for various biological targets.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is essential for their rational optimization.
-
In vivo efficacy and safety profiling: Promising lead compounds should be advanced to in vivo models to assess their therapeutic efficacy and safety profiles.
The exploration of this chemical space holds significant potential for the discovery of new and improved treatments for a range of human diseases.
References
-
El-Sayed, W. A., Abdel Megeid, R. E., & Abbas, H. S. (2011). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Archives of Pharmacal Research, 34(7), 1085–1096. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]
-
SYNTHESIS ANALGESIC, ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITIES OF SOME 1-[5-(SUBSTITUTED PHENYL). (2011). [Link]
-
Al-Juboori, A. A., et al. (2024). Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Arabian Journal of Green Chemistry. [Link]
-
Parveen, M., et al. (2014). Synthesis and Antimicrobial Activity of Long Chain Fatty Alkenoates of Metronidazole. Asian Journal of Chemistry, 26(23), 8134-8138. [Link]
-
Roszkowski, P., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Molecules, 26(15), 4485. [Link]
-
New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Abdel-Aziz, M., et al. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820. [Link]
-
Subramanian, V., et al. (2015). Design, synthesis, and biological evaluation of tetrazole analogs of Cl-amidine as protein arginine deiminase inhibitors. Journal of Medicinal Chemistry, 58(3), 1138-1147. [Link]
-
ResearchGate. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. [Link]
-
University of Groningen. (2021). Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome inhibitors. [Link]
- Google Patents. (2014). 1H-tetrazole-5-acetic acid one-step synthesis production method.
-
Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. [Link]
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Neuroprotective Efficacy of Microwave-Assisted Synthetized 2-(5-Cyclopropyl-6-Thioxo-1,3,5-Thiadiazinan-3-Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole-Induced Mice Model. (2024). ACS Chemical Neuroscience. [Link]
-
Bentham Science. (2018). Tetrazoles: Synthesis and Biological Activity. [Link]
-
Kumar, P., & Knaus, E. E. (1990). Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. Drug Design and Delivery, 6(3), 169-175. [Link]
-
ResearchGate. (2025). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. [Link]
-
PubMed. (2012). Novel 5-substituted 1H-tetrazoles as cyclooxygenase-2 (COX-2) inhibitors. [Link]
-
Neuroprotective effects of tetracyclines on blunt head trauma: An experimental study on rats. (2015). Ulus Travma Acil Cerrahi Derg, 21(4), 255-60. [Link]
-
ChEMBL. (2024). Tetrazole derivatives in the management of neurological disorders: Recent advances on synthesis and pharmacological aspects. [Link]
-
Semantic Scholar. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. [Link]
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One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (2021). Scientific Reports, 11(1), 22368. [Link]595208/)
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Solubility of Ethyl(1-methyl-1h-tetrazol-5-yl)acetate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl (1-methyl-1H-tetrazol-5-yl)acetate in Organic Solvents
Abstract
Ethyl (1-methyl-1H-tetrazol-5-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the tetrazole scaffold, which is a well-regarded bioisostere for the carboxylic acid group, its physicochemical properties are pivotal for its application in pharmaceutical sciences.[1][2][3][4] Solubility, in particular, is a critical parameter that governs the compound's utility in synthesis, purification, formulation, and its ultimate bioavailability.[4][5] This technical guide provides a comprehensive framework for understanding and evaluating the solubility of Ethyl (1-methyl-1H-tetrazol-5-yl)acetate. It delves into the molecular properties influencing its solubility, offers a predictive solubility profile across a range of common organic solvents, and presents a detailed experimental protocol for its empirical determination. This document is intended for researchers, chemists, and formulation scientists engaged in the development of tetrazole-based therapeutic agents.
Introduction to Ethyl (1-methyl-1H-tetrazol-5-yl)acetate
The tetrazole moiety is a foundational structural motif in a number of FDA-approved drugs, valued for its metabolic stability and ability to participate in biological interactions similar to carboxylic acids.[1][2][4] These nitrogen-rich heterocycles exhibit a wide array of pharmacological activities, including antihypertensive, antibacterial, and anticancer properties.[3][6] Ethyl (1-methyl-1H-tetrazol-5-yl)acetate belongs to this important class of compounds. The N-methylation of the tetrazole ring and the presence of the ethyl acetate side chain create a unique combination of polarity and lipophilicity.
A thorough understanding of the solubility of this specific molecule is paramount for several reasons:
-
Synthesis and Purification: Selecting appropriate solvents is crucial for reaction success, controlling reaction rates, and for subsequent crystallization or chromatographic purification.
-
Formulation Development: Solubility dictates the choice of delivery vehicles and excipients for creating stable and effective drug formulations.[5]
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is heavily influenced by its solubility. Improving physicochemical properties like solubility and permeability is a key goal in lead optimization.[1]
Physicochemical Properties and Their Impact on Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[7] The structure of Ethyl (1-methyl-1H-tetrazol-5-yl)acetate contains both polar and non-polar regions, suggesting a nuanced solubility profile.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₆H₁₀N₄O₂ | - |
| Molecular Weight | 170.17 g/mol | Higher molecular weight can sometimes decrease solubility. |
| Key Functional Groups | N-methylated Tetrazole Ring, Ethyl Ester | The polar tetrazole and ester groups enhance solubility in polar solvents, while the ethyl group contributes to lipophilicity. |
| Parent Compound (Ethyl 1H-tetrazole-5-acetate) XLogP3 | -0.3[8] | The negative LogP of the parent compound indicates a hydrophilic nature. N-methylation will slightly increase lipophilicity (a higher LogP value) but the molecule is expected to remain relatively polar. |
| Hydrogen Bonding | The tetrazole nitrogens and ester oxygens are hydrogen bond acceptors. Unlike its parent compound, the N-methylated ring lacks an acidic proton and cannot act as a hydrogen bond donor. | Ability to accept hydrogen bonds favors solubility in protic solvents like alcohols. |
The N-methylated tetrazole ring is a polar, aromatic system. The four nitrogen atoms act as hydrogen bond acceptors. The ethyl acetate group also contributes polarity through its carbonyl and ether oxygens, which are hydrogen bond acceptors. The ethyl group provides a degree of non-polar character. Consequently, the molecule is expected to be most soluble in polar aprotic solvents that can accommodate its dipole moment and in moderately polar protic solvents that can engage in hydrogen bonding. Its solubility is predicted to be lower in purely non-polar solvents.
Predicted Solubility Profile
Based on the structural analysis and the principle of "like dissolves like," a qualitative solubility profile for Ethyl (1-methyl-1H-tetrazol-5-yl)acetate can be predicted. Quantitative data requires experimental determination as outlined in the next section.
| Solvent Class | Solvent | Dielectric Constant (ε) at 20°C[9] | Predicted Solubility | Rationale |
| Non-Polar | Hexane | 1.9 | Low / Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the solute's polar interactions. |
| Toluene | 2.4 | Low | Aromatic stacking may provide some interaction, but the polarity mismatch is significant. | |
| Polar Aprotic | Dichloromethane (DCM) | 9.0 | Moderate | Capable of dipole-dipole interactions, but lacks hydrogen bonding capability. |
| Ethyl Acetate | 6.0 | High | Structurally similar ester functionality and moderate polarity make it a good solvent candidate. | |
| Tetrahydrofuran (THF) | 7.5 | High | A good polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions. | |
| Acetonitrile (MeCN) | 37.5 | High | Highly polar aprotic solvent, should be very effective. | |
| Dimethylformamide (DMF) | 36.7 | Very High | Highly polar aprotic solvent, excellent for dissolving polar heterocyclic compounds.[3] | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Highly polar aprotic solvent, known to dissolve a wide range of organic compounds.[3] | |
| Polar Protic | 2-Propanol | 17.9 | Moderate to High | Can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute. |
| Ethanol | 24.5 | Moderate to High | Similar to 2-propanol, its polarity and hydrogen bonding ability should facilitate dissolution. | |
| Methanol | 32.7 | High | The most polar alcohol, expected to be a very effective solvent. | |
| Water | 80.1 | Low to Moderate | While the molecule has polar groups, the N-methylation and ethyl group reduce its overall hydrophilicity compared to the parent tetrazole. |
Experimental Protocol for Solubility Determination
This section provides a standardized, step-by-step methodology for determining the solubility of Ethyl (1-methyl-1H-tetrazol-5-yl)acetate in a laboratory setting.[10][11][12]
Objective
To determine the approximate solubility of Ethyl (1-methyl-1H-tetrazol-5-yl)acetate in various organic solvents at ambient temperature.
Materials
-
Ethyl (1-methyl-1H-tetrazol-5-yl)acetate (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Small test tubes (e.g., 13x100 mm) or vials with caps
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Pipettes or graduated cylinders
Procedure
-
Preparation : Accurately weigh approximately 10 mg of Ethyl (1-methyl-1H-tetrazol-5-yl)acetate into a clean, dry test tube.
-
Solvent Addition : Add the selected solvent to the test tube in precise increments (e.g., 0.1 mL).
-
Mixing : After each addition, cap the test tube and vortex vigorously for 30-60 seconds to facilitate dissolution.[10][11]
-
Observation : Visually inspect the solution against a dark background to check for any undissolved solid particles.
-
Incremental Addition : Continue adding solvent in increments until the solid is completely dissolved. Record the total volume of solvent used.
-
Classification : Calculate the approximate solubility and classify it using standard terms. For example, if 10 mg dissolves in 1.0 mL, the solubility is approximately 10 mg/mL.
Solubility Classification (Example)
| Description | Approximate Parts of Solvent required for 1 Part of Solute |
| Very Soluble | Less than 1 |
| Freely Soluble | From 1 to 10 |
| Soluble | From 10 to 30 |
| Sparingly Soluble | From 30 to 100 |
| Slightly Soluble | From 100 to 1,000 |
| Very Slightly Soluble | From 1,000 to 10,000 |
| Practically Insoluble | More than 10,000 |
Safety Precautions
-
Conduct all procedures in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for Ethyl (1-methyl-1H-tetrazol-5-yl)acetate and all solvents used.
Experimental Workflow Diagram
Caption: A workflow for the experimental determination of solubility.
Key Factors Influencing Solubility
The solubility of a compound is not an intrinsic constant but is influenced by several external and internal factors. Understanding these variables is crucial for accurate and reproducible measurements.
Logical Relationship Diagram
Caption: Factors influencing the solubility of the target compound.
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and adding heat (energy) favors the process according to Le Chatelier's principle.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound. Water can enhance the solubility of polar compounds in less polar solvents or decrease it by competing for hydrogen bonding sites.
-
Crystalline Structure (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities and dissolution rates. The most stable polymorph typically has the lowest solubility.
Conclusion
References
- Solubility test for Organic Compounds. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. (2024, January 17). Life Chemicals Blog.
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PMC.
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- Bioisosteres in Drug Discovery: Focus on Tetrazole. (2019, November 25). Taylor & Francis Online.
- Ethyl 1H-tetrazole-5-acetate. (n.d.). PubChem.
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- Ethyl 1H-tetrazole-5-acetate 97. (n.d.). Sigma-Aldrich.
- Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2014, November 16).
- Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. (2022, January 27). MDPI.
- Ethyl 1H-tetrazole-5-acetate. (n.d.). Chem-Impex.
- Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2020, January 15). ResearchGate.
- Supporting Information. (n.d.). Wiley-VCH.
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- Ethyl 1H-tetrazole-5-acetate 97. (n.d.). Sigma-Aldrich.
- Properties of Common Organic Solvents. (2022, September 8).
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An In-Depth Technical Guide to Pharmacophore Modeling with 1-Methyl-Tetrazole Scaffolds
Abstract
In the landscape of modern drug discovery, pharmacophore modeling stands as a cornerstone of computer-aided drug design (CADD), enabling the efficient identification and optimization of novel therapeutic agents.[1] This guide provides an in-depth exploration of pharmacophore modeling with a specific focus on the 1-methyl-tetrazole scaffold, a privileged non-classical bioisostere of the carboxylic acid group.[2][3] We will dissect the strategic rationale for its use, detailing its impact on crucial drug-like properties such as metabolic stability and bioavailability.[4][5] This document serves as a technical manual for researchers, scientists, and drug development professionals, offering field-proven insights, step-by-step experimental workflows, and robust validation protocols to ensure scientific integrity.
The Foundational Principles of Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity.[6] It is not a real molecule but rather a three-dimensional arrangement of electronic and steric features necessary for optimal molecular recognition at a biological target's active site.[7] These features commonly include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (H)
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable Centers (PI/NI)[8]
Pharmacophore modeling utilizes these features to build a hypothesis that can be used as a 3D query to screen large compound libraries for molecules with the potential to be active, guide lead optimization, or predict off-target effects.[9][10]
There are two primary methodologies for generating a pharmacophore model:
-
Ligand-Based Pharmacophore Modeling: Employed when the 3D structure of the biological target is unknown. This method derives a common-feature pharmacophore by analyzing a set of known active molecules.[6]
-
Structure-Based Pharmacophore Modeling: Utilized when the target's 3D structure, typically from X-ray crystallography or NMR and complexed with a ligand, is available.[8][11] This approach directly maps the key interaction points between the ligand and the target's binding site.
The 1-Methyl-Tetrazole Scaffold: A Bioisostere of Strategic Importance
Bioisosteric replacement is a fundamental strategy in medicinal chemistry to enhance a molecule's physicochemical and pharmacokinetic properties while maintaining its desired biological activity.[2] The 1-methyl-tetrazole ring is a widely recognized and successful non-classical bioisostere for the carboxylic acid functional group.[2][12]
Causality Behind the Choice: Why Replace a Carboxylic Acid?
While carboxylic acids are prevalent in many biologically active molecules due to their ability to form strong ionic and hydrogen bond interactions, they often present significant challenges in drug development, including:
-
Poor Membrane Permeability: The anionic charge at physiological pH can limit passive diffusion across cellular membranes.[13]
-
Metabolic Liability: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance from the body.[5]
-
Potential for Toxicity: The formation of reactive acyl glucuronides can sometimes lead to toxicity issues.
The 1-methyl-tetrazole moiety effectively addresses these liabilities. By replacing the carboxylic acid, it often confers improved metabolic stability and modulates lipophilicity, which can lead to enhanced oral bioavailability and a more favorable pharmacokinetic profile.[4][14]
Comparative Physicochemical Properties
The strategic advantage of the tetrazole ring lies in its ability to mimic the key acidic properties of a carboxylic acid while offering a distinct overall physicochemical profile.
| Property | Carboxylic Acid | 1-Methyl-Tetrazole | Key Implication for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 5.1 | Both are predominantly ionized at physiological pH (~7.4), allowing the tetrazole to effectively mimic the crucial ionic interactions of the carboxylate with biological targets.[2][14] |
| Lipophilicity (LogP/LogD) | Lower | Higher | The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate, which can improve membrane permeability and tissue distribution.[12][14] |
| Hydrogen Bonding | H-bond donor (OH) and acceptor (C=O) | H-bond acceptor (N atoms) | While lacking a classic donor, the ring's nitrogen atoms are strong hydrogen bond acceptors, preserving key interactions within the receptor binding pocket. |
| Metabolic Stability | Susceptible to glucuronidation | Generally resistant to metabolic degradation | This is a primary driver for the bioisosteric switch, often leading to a longer in vivo half-life and improved drug exposure.[5][12] |
Workflow for Pharmacophore Modeling & Virtual Screening
A robust pharmacophore modeling and virtual screening campaign is a self-validating system. Each step is designed to filter and refine the search, ensuring that the final hits have a high probability of being true positives.
dot digraph "Pharmacophore_Modeling_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label="Phase 1: Model Generation & Validation"; bgcolor="#F1F3F4"; P1 [label="Dataset Preparation\n(Actives & Decoys)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Pharmacophore\nHypothesis Generation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P3 [label="Model Validation\n(Güner-Henry Scoring)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P1 -> P2 [label="Ligand- or\nStructure-Based"]; P2 -> P3 [label="Generate multiple\nhypotheses"]; }
subgraph "cluster_screen" { label="Phase 2: Virtual Screening"; bgcolor="#F1F3F4"; P4 [label="Select Validated\nPharmacophore Model", fillcolor="#34A853", fontcolor="#FFFFFF"]; P5 [label="Screen Compound\nDatabase (e.g., ZINC, Enamine)", fillcolor="#FBBC05", fontcolor="#202124"]; P6 [label="Generate Hit List\n(Fitness Score > Threshold)", fillcolor="#FBBC05", fontcolor="#202124"]; P4 -> P5 [label="Use as 3D query"]; P5 -> P6; }
subgraph "cluster_post" { label="Phase 3: Hit Refinement"; bgcolor="#F1F3F4"; P7 [label="Post-Screening Filters\n(Docking, ADMET Prediction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P8 [label="Compound Acquisition\n& Biological Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; P7 -> P8 [label="Select top candidates"]; }
P3 -> P4 [lhead="cluster_screen", label="Select best model\n(GH Score > 0.7)", color="#EA4335", style=dashed]; P6 -> P7 [lhead="cluster_post", color="#FBBC05", style=dashed];
{rank=same; P1; P4; P7;} } केंद Caption: High-level workflow for pharmacophore-based virtual screening.
Step-by-Step Experimental Protocol
Protocol 1: Ligand-Based Pharmacophore Model Generation and Validation
-
Dataset Preparation:
-
Assemble a Training Set: Curate a set of at least 15-20 structurally diverse compounds with high affinity for the target of interest. Ensure the activity values (e.g., IC50, Ki) span several orders of magnitude.
-
Assemble a Test Set: Create a separate dataset containing known active compounds (not included in the training set) and a much larger number of presumed inactive compounds (decoys). A typical ratio is 1:50 actives to decoys.
-
-
Conformational Analysis:
-
Generate a representative set of low-energy conformers for each molecule in the training set. This is critical as the bioactive conformation is often not the global minimum energy state.
-
-
Feature Mapping and Hypothesis Generation:
-
Utilize pharmacophore modeling software (e.g., LigandScout, MOE, Discovery Studio) to identify common chemical features among the active compounds.[15]
-
Generate a series of pharmacophore hypotheses. Each hypothesis will consist of a unique 3D arrangement of features. Software will typically score these based on how well they map to the most active compounds while excluding inactive ones.
-
-
Model Validation (The Trustworthiness Pillar):
-
Güner-Henry (GH) Scoring: This is a widely accepted method to assess the quality of a pharmacophore model.[15][16] It evaluates the model's ability to enrich active compounds from a database containing mostly decoys.[17][18]
-
The GH score ranges from 0 (null model) to 1 (ideal model). A score greater than 0.7 indicates a highly reliable model that is effective at distinguishing actives from inactives.[16]
-
The calculation involves several metrics:
-
Total number of molecules in the database (D)
-
Total number of active molecules in the database (A)
-
Total number of hits returned by the model (Ht)
-
Number of active molecules in the hit list (Ha)
-
% Yield of Actives: (Ha / A) * 100
-
% Ratio of Actives in Hit List: (Ha / Ht) * 100
-
Enrichment Factor (E): (Ha/Ht) / (A/D)
-
GH Score: [ (Ha * (3A + Ht)) / (4 * Ht * A) ] * [ 1 - ( (Ht - Ha) / (D - A) ) ]
-
-
Protocol 2: Virtual Screening and Hit Identification
-
Database Preparation:
-
Select a large, drug-like compound library (e.g., ZINC, Enamine) for screening. Prepare the database by generating 3D conformers for each molecule.
-
-
Pharmacophore Screening:
-
Use the validated pharmacophore model (with the best GH score) as a 3D query to search the prepared compound database.[19]
-
The software will calculate a "fitness score" for each molecule, indicating how well its conformation maps onto the pharmacophore hypothesis.
-
-
Hit List Generation:
-
Filter the database to retain only the molecules that map the pharmacophore with a high fitness score.[19] This initial list may contain thousands of compounds.
-
-
Post-Screening Refinement:
-
Molecular Docking: Subject the initial hits to molecular docking into the target's binding site (if the structure is known) to predict binding poses and score interactions.
-
ADMET Profiling: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[10] This helps to deprioritize compounds with likely pharmacokinetic liabilities.
-
Visual Inspection: A medicinal chemist should visually inspect the top-scoring compounds to assess chemical tractability and identify any problematic functional groups.
-
-
Final Selection:
-
Based on the combined results of pharmacophore fit, docking score, ADMET profile, and chemical novelty, select a final, manageable number of compounds (typically 20-50) for acquisition and biological testing.[8]
-
Defining Pharmacophore Features for the 1-Methyl-Tetrazole Scaffold
The success of the model depends on correctly defining the features of the key scaffold. The 1-methyl-tetrazole, as a carboxylic acid bioisostere, is typically represented by two key pharmacophoric features:
dot digraph "Bioisostere_Features" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11, imagepos="tc"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_COOH" { label="Carboxylic Acid"; bgcolor="#F1F3F4"; COOH [label="", image="https://i.imgur.com/8Qj9Y2s.png"]; // Placeholder for COOH image F1 [label="Negative Ionizable (NI)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="H-Bond Acceptor (HBA)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Tetrazole" { label="1-Methyl-Tetrazole"; bgcolor="#F1F3F4"; Tetrazole [label="", image="https://i.imgur.com/k2o1c3t.png"]; // Placeholder for Tetrazole image F3 [label="Negative Ionizable (NI)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F4 [label="H-Bond Acceptor (HBA)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Arrow [label="Bioisosteric\nReplacement", shape=none, fontname="Arial", fontsize=12];
COOH -> Arrow [style=invis]; Arrow -> Tetrazole [style=invis];
{rank=same; COOH; Arrow; Tetrazole;} } केंद Caption: Conservation of key pharmacophoric features.
-
Negative Ionizable (NI): The entire tetrazole ring acts as an acidic group. At physiological pH, it is deprotonated, carrying a negative charge that is delocalized across the aromatic ring system. This feature is critical for mimicking the ionic interactions of a carboxylate.[14]
-
Hydrogen Bond Acceptor (HBA): The nitrogen atoms of the ring (specifically N2, N3, and N4) act as effective hydrogen bond acceptors, allowing the scaffold to engage with H-bond donor residues in the target's active site.
Conclusion and Future Directions
References
- Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?
- Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.).
- Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023, September 26). ACS Omega.
- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
- Pharmacophore model evaluation based on the Güner-Henry scoring method. (n.d.). ResearchGate.
- Bilaiya, A. K., et al. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.
- Pharmacophore validation results from the GH method using a decoy test set. (n.d.). ResearchGate.
- Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2021, March 2). RSC Publishing.
- Pharmacophore Modeling and Applications in Drug Discovery. (n.d.). Scribd.
- Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). PMC.
- VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. (2022, September 8). Oxford Academic.
- Drug Design by Pharmacophore and Virtual Screening Approach. (2022, May 23). PMC.
- In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. (n.d.). PMC.
- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021, September 10). Hilaris Publisher.
- Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019, November 20). MDPI.
- Tetrazoles: A multi-potent motif in drug design. (2024, September 14). VU Research Repository.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021, September 10). Hilaris Publisher.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8). Frontiers.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). PMC.
- A Comparative Analysis of 5-(5-Methylisoxazol-3-yl)-1H-tetrazole and its Carboxylic Acid Analog in Biological Systems. (n.d.). Benchchem.
- How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. (2024, July 22). YouTube.
- Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. (n.d.). Benchchem.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). PMC.
- ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. (2013, May 7).
- The same and not the same: Carboxylic acids and tetrazoles. (2016, September 2). The Curious Wavefunction.
- Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. (n.d.). Semantic Scholar.
- Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. (n.d.). ResearchGate.
- Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. (2023, December 6). PMC.
- Tetrazoles via Multicomponent Reactions. (2021, November 19). Chemical Reviews - ACS Publications.
- Horgan, C. (2022, January 3). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
- Three prevalent drugs were containing a tetrazole scaffold. (n.d.). ResearchGate.
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Methodological & Application
Synthesis of Ethyl (1-methyl-1H-tetrazol-5-yl)acetate: A Detailed Guide for Drug Discovery and Development
Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry
The tetrazole ring is a cornerstone in modern drug design, primarily serving as a non-classical bioisostere of the carboxylic acid group. This structural mimicry imparts several advantageous physicochemical properties to drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability. The target molecule, ethyl (1-methyl-1H-tetrazol-5-yl)acetate, is a valuable building block in synthesizing more complex pharmaceutical intermediates, where the tetrazole moiety can modulate the acidity and binding interactions of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations essential for successful execution in a research and development setting.
The synthetic route detailed herein deviates from a direct and less feasible transformation from glycine ethyl ester and instead proceeds through a more robust and scientifically sound two-step sequence: the initial formation of the tetrazole ring via a [3+2] cycloaddition, followed by a regioselective N-methylation.
Strategic Overview: A Two-Step Synthetic Pathway
The synthesis of ethyl (1-methyl-1H-tetrazol-5-yl)acetate is most effectively achieved through the following two-stage process:
-
[3+2] Cycloaddition: Formation of the core tetrazole structure, ethyl 2-(1H-tetrazol-5-yl)acetate, from the reaction of ethyl cyanoacetate with an azide source.
-
N-Methylation: The subsequent methylation of the tetrazole ring to yield the target compound. This step presents a significant challenge in controlling regioselectivity, as methylation can occur at either the N1 or N2 position of the tetrazole ring.
The following sections will provide detailed protocols and mechanistic insights for each of these critical steps.
Part 1: Synthesis of Ethyl 2-(1H-tetrazol-5-yl)acetate via [3+2] Cycloaddition
The cornerstone of 5-substituted tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide.[1] This method is highly versatile and can be catalyzed by various Lewis or Brønsted acids. For this application, we will focus on a zinc-catalyzed approach in an aqueous medium, which offers a more environmentally benign and safer alternative to traditional methods that may use more hazardous reagents.[2][3]
Mechanistic Insight: The Role of the Zinc Catalyst
The zinc(II) salt acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile group in ethyl cyanoacetate. This coordination polarizes the carbon-nitrogen triple bond, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the azide ion. The reaction then proceeds via a concerted [3+2] cycloaddition to form the tetrazole ring.
Experimental Protocol: Zinc-Catalyzed Cycloaddition
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Ethyl cyanoacetate | 113.12 | 1.13 g | 10 | 1.0 |
| Sodium azide (NaN₃) | 65.01 | 0.78 g | 12 | 1.2 |
| Zinc bromide (ZnBr₂) | 225.19 | 2.70 g | 12 | 1.2 |
| Deionized water | 18.02 | 20 mL | - | - |
| 3M Hydrochloric acid | - | As needed | - | - |
| Ethyl acetate | - | For extraction | - | - |
| Anhydrous sodium sulfate | - | For drying | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate (10 mmol), sodium azide (12 mmol), and zinc bromide (12 mmol).[1]
-
Solvent Addition: Add 20 mL of deionized water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary, typically between 12 to 48 hours.[1]
-
Workup - Acidification: After the reaction is complete, cool the mixture to room temperature. In a well-ventilated fume hood, slowly acidify the reaction mixture to a pH of approximately 1 by adding 3M HCl dropwise while stirring in an ice bath. Caution: This step protonates the tetrazole and may generate toxic hydrazoic acid (HN₃).[1]
-
Workup - Extraction: If the product precipitates upon acidification, it can be collected by vacuum filtration, washed with cold water, and dried. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 30 mL).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, ethyl 2-(1H-tetrazol-5-yl)acetate.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Expected Outcome:
This procedure typically affords the desired ethyl 2-(1H-tetrazol-5-yl)acetate in good yield. The product is a white to off-white solid.
Part 2: N-Methylation of Ethyl 2-(1H-tetrazol-5-yl)acetate
The methylation of 5-substituted tetrazoles is a well-studied but challenging transformation due to the potential for methylation at two different nitrogen atoms, leading to a mixture of 1,5- and 2,5-disubstituted regioisomers.
The Challenge of Regioselectivity
The ratio of the N1 and N2 methylated products is influenced by a combination of electronic and steric factors, as well as the reaction conditions (solvent, temperature, and the nature of the methylating agent).[4]
-
Electronic Effects: The electron-withdrawing nature of the ethyl acetate substituent at the C5 position influences the electron density and nucleophilicity of the nitrogen atoms in the tetrazole ring.
-
Steric Effects: The steric bulk of the substituent at C5 can hinder the approach of the methylating agent to the N1 position, potentially favoring methylation at the less sterically hindered N2 position.[4]
-
Reaction Mechanism: The regioselectivity can also be dictated by whether the alkylation proceeds through an SN1 or SN2 mechanism.[5]
For the synthesis of the desired ethyl (1-methyl-1H-tetrazol-5-yl)acetate (the N1 isomer), careful control of the reaction conditions is paramount.
Experimental Protocol: N-Methylation with Methyl Iodide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Ethyl 2-(1H-tetrazol-5-yl)acetate | 156.14 | 1.56 g | 10 | 1.0 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 | 1.5 |
| Methyl iodide (CH₃I) | 141.94 | 0.75 mL (1.71 g) | 12 | 1.2 |
| Acetone | - | 50 mL | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend ethyl 2-(1H-tetrazol-5-yl)acetate (10 mmol) and potassium carbonate (15 mmol) in 50 mL of acetone.
-
Addition of Methylating Agent: Add methyl iodide (12 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product will be a mixture of the N1 and N2 methylated isomers. These isomers often have very similar polarities, making their separation challenging. Purification should be performed using silica gel column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve separation.
Expected Outcome:
This reaction will produce a mixture of ethyl (1-methyl-1H-tetrazol-5-yl)acetate and ethyl (2-methyl-1H-tetrazol-5-yl)acetate. The ratio of these isomers will depend on the precise reaction conditions. The N2 isomer is often the major product in the methylation of tetrazoles with electron-withdrawing groups at the 5-position.[4]
Advanced Strategies for Regiocontrol
For applications requiring high isomeric purity, alternative methylation strategies that offer greater N1 selectivity may be considered. These can include the use of specific methylating agents under controlled conditions, though these methods may be more costly or require more specialized handling.
Visualization of the Synthetic Pathway
Overall Workflow
Caption: Overall synthetic workflow for ethyl (1-methyl-1H-tetrazol-5-yl)acetate.
Regioselectivity in N-Methylation
Sources
Procedure for synthesizing 1,3,4-oxadiazoles from tetrazole acetates
Application Note: Scalable Synthesis of 1,3,4-Oxadiazoles via Thermal Rearrangement of N-Acetyl Tetrazoles
Abstract & Strategic Value
This application note details the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via the thermal rearrangement of N-acetyl tetrazoles (often referred to colloquially as "tetrazole acetates" in process chemistry). 1,3,4-Oxadiazoles are privileged scaffolds in medicinal chemistry, acting as bioisosteres for amides and esters with improved metabolic stability.[1]
Unlike oxidative cyclization of hydrazides (which requires harsh dehydrating agents like
Mechanistic Principle: The Huisgen Rearrangement
The transformation relies on the Huisgen reaction , a cascade sequence initiated by the acylation of the tetrazole ring.
The Pathway:
-
Acylation: The 5-substituted tetrazole reacts with acetic anhydride to form the unstable N-acetyl tetrazole intermediate (typically at the N-2 position).
-
Retro-1,3-Dipolar Cycloaddition: Thermal induction causes the expulsion of molecular nitrogen (
), generating a highly reactive nitrile imine intermediate. -
1,5-Electrocyclization: The nitrile imine undergoes rapid ring closure to form the thermodynamically stable 1,3,4-oxadiazole.
Expert Insight: The driving force is the entropy gain from
Figure 1: Mechanistic pathway of the Huisgen rearrangement from tetrazoles to oxadiazoles.[1][2][3]
Experimental Protocols
Protocol A: Standard Thermal Reflux (Batch)
Best for: Gram-scale synthesis and robust substrates.
Reagents:
-
5-Substituted-1H-tetrazole (1.0 equiv)[1]
-
Acetic Anhydride (5.0 – 10.0 equiv) [Acts as solvent and reagent]
-
Pyridine (Optional, 0.1 equiv) [Catalyst for acylation]
Procedure:
-
Setup: Charge a round-bottom flask with the 5-substituted tetrazole.
-
Addition: Add acetic anhydride (excess). If the tetrazole is sparingly soluble, add dry toluene or xylene as a co-solvent.
-
Reaction: Attach a reflux condenser. Heat the mixture to 120–140°C (reflux temperature of
is ~140°C).-
Observation: Vigorous evolution of
gas will be observed. Ensure the system is vented to a bubbler.
-
-
Monitoring: Monitor by TLC or LC-MS. The reaction is typically complete when gas evolution ceases (1–4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice/water to hydrolyze excess acetic anhydride.
-
Neutralize with saturated
(if necessary). -
Extract with Ethyl Acetate (
) or filter the precipitate if the product is solid.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Microwave-Assisted Synthesis
Best for: High-throughput screening (HTS) and library generation.
Procedure:
-
In a microwave vial (2–5 mL), suspend the tetrazole (0.5 mmol) in Acetic Anhydride (2 mL).
-
Seal the vial.
-
Irradiate at 140°C for 10–20 minutes (Power: Dynamic, Max 200W).
-
Safety Note: The pressure will rise due to
generation. Ensure the vial is rated for high pressure (typically up to 20 bar). -
Cool and pour into ice water. Collect the precipitate by filtration.
Data Analysis & Validation
The following table summarizes typical yields and conditions based on the substituent at the 5-position of the tetrazole ring.
| 5-Substituent (R) | Method | Time | Yield (%) | Notes |
| Phenyl | Reflux ( | 1 h | 92% | Standard benchmark substrate. |
| 4-Cl-Phenyl | Reflux ( | 1.5 h | 88% | Electron-withdrawing groups tolerate reaction well. |
| 4-OMe-Phenyl | Reflux ( | 1 h | 95% | Electron-donating groups accelerate acylation. |
| Benzyl | Microwave | 15 min | 85% | Aliphatic substituents are stable. |
| Pyridyl | Reflux (Xylene) | 3 h | 78% | Requires higher temp/co-solvent due to solubility. |
Critical Process Parameters (CPPs):
-
Temperature: The rearrangement of the N-acetyl intermediate requires
.[1][3][4] Below this, the acylated intermediate may accumulate without rearranging. -
Stoichiometry: Excess acetic anhydride drives the equilibrium of the initial acylation step.
-
Moisture Control: Acetic anhydride is moisture sensitive. While the reaction tolerates trace moisture, significant water will hydrolyze the reagent to acetic acid, stopping the reaction.
Troubleshooting & Optimization Workflow
Figure 2: Decision tree for troubleshooting the tetrazole-to-oxadiazole synthesis.
Safety & Hazard Analysis
-
Tetrazole Hazards: 5-substituted tetrazoles are energetic materials.[5][6] While generally more stable than unsubstituted tetrazole, they can decompose explosively under shock or extreme heat. Never heat the neat solid. Always have a solvent (acetic anhydride acts as the solvent here).
-
Gas Evolution: The reaction releases stoichiometric quantities of Nitrogen gas (
). Sealed vessels (microwave) must be rated for the generated pressure. Open vessels must be adequately vented. -
Chemical Burns: Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood.
References
-
Jursic, B. S., & Zdravkovski, Z. (1994). A simple preparation of 2,5-disubstituted 1,3,4-oxadiazoles from tetrazoles and carboxylic acid anhydrides.[1][3][7] Synthetic Communications, 24(11), 1575–1582.
-
Wang, L., Cao, J., Chen, Q., & He, M. (2015).[8] One-Pot Synthesis of 2,5-Diaryl 1,3,4-Oxadiazoles via N-Acylation of Aryl Tetrazoles with Aryl Aldehydes.[8] The Journal of Organic Chemistry, 80(9), 4743–4748.
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.
-
RSC Materials Advances. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives. Materials Advances.
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles.
Sources
- 1. 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. repository.ukim.mk [repository.ukim.mk]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of Ethyl (1-methyl-1H-tetrazol-5-yl)acetate
Introduction: The Versatile Tetrazole Acetic Acid Scaffold
Ethyl (1-methyl-1H-tetrazol-5-yl)acetate is a pivotal building block in contemporary medicinal chemistry and drug development. The 1,5-disubstituted tetrazole moiety is a well-established and highly valued bioisostere for the carboxylic acid functional group.[1][2] This substitution enhances metabolic stability, improves lipophilicity, and can modulate the pharmacokinetic profile of a drug candidate.[1][3] The title compound offers three primary sites for synthetic diversification through nucleophilic substitution: the ester carbonyl, the alpha-carbon (methylene bridge), and the tetrazole ring itself.
This guide provides a detailed exploration of the nucleophilic substitution reactions at the two most synthetically accessible positions: the ester carbonyl and the activated alpha-carbon. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities. We will delve into the causality behind experimental choices, providing not just a series of steps, but a framework for rational reaction design.
Part 1: Nucleophilic Acyl Substitution at the Ester Carbonyl
The ester functionality of Ethyl (1-methyl-1H-tetrazol-5-yl)acetate is a classic gateway for introducing new functional groups via nucleophilic acyl substitution. The primary reactions in this class are hydrolysis to the parent carboxylic acid and amidation to form carboxamides.
Base-Catalyzed Hydrolysis (Saponification)
The conversion of the ethyl ester to its corresponding carboxylic acid, (1-methyl-1H-tetrazol-5-yl)acetic acid, is a fundamental transformation. This acid is often the desired final compound or a key intermediate for further coupling reactions. The reaction proceeds via a standard base-catalyzed hydrolysis mechanism (saponification).
Scientific Rationale: The use of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an aqueous or alcoholic solvent system is standard practice for ester hydrolysis.[4][5] The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. The choice of an alcohol co-solvent (e.g., methanol or ethanol) ensures the miscibility of the organic ester and the aqueous base.[5] Following the nucleophilic attack and collapse of the tetrahedral intermediate to expel the ethoxide leaving group, an irreversible acid-base reaction occurs between the newly formed carboxylic acid and the basic reaction medium, driving the equilibrium towards the carboxylate salt. A final acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid. This overall process has been demonstrated as effective for similar tetrazole-acetate systems.[6]
Experimental Protocol: Synthesis of (1-methyl-1H-tetrazol-5-yl)acetic acid
Materials:
-
Ethyl (1-methyl-1H-tetrazol-5-yl)acetate
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Methanol or Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl (1-methyl-1H-tetrazol-5-yl)acetate (1.0 eq) in a 1:1 mixture of methanol and water (e.g., 10 mL per gram of ester).
-
Add a solution of KOH (1.5 - 2.0 eq) in water to the stirring ester solution.
-
Heat the reaction mixture to 40-50°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture to a pH of ~2 with 2M HCl. A precipitate of the carboxylic acid may form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude (1-methyl-1H-tetrazol-5-yl)acetic acid, which can be further purified by recrystallization.
Data Presentation:
| Parameter | Condition | Rationale |
| Base | KOH or NaOH (1.5-2.0 eq) | Catalyzes the hydrolysis; excess drives the reaction to completion. |
| Solvent | MeOH/H₂O or EtOH/H₂O (1:1) | Ensures solubility of both the ester and the hydroxide salt.[5] |
| Temperature | 40-50°C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
| Workup | Acidification with 2M HCl | Protonates the carboxylate salt to yield the neutral carboxylic acid product.[6] |
Mechanism of Base-Catalyzed Hydrolysis
Caption: Mechanism of Saponification.
Direct Amidation of the Ester
The synthesis of amides from esters is a more challenging transformation than hydrolysis due to the lower nucleophilicity of amines compared to hydroxide and the similar basicity of the amine nucleophile and the alkoxide leaving group. Modern synthetic methods have overcome these hurdles, often employing metal catalysis or strong, non-nucleophilic bases.[2][7]
Scientific Rationale: Directly heating an ester with an amine is generally inefficient. A successful strategy involves the use of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS). This base deprotonates the amine nucleophile, significantly increasing its nucleophilicity without competing in a reaction with the ester carbonyl.[7] The resulting lithium amide then readily attacks the ester, leading to the formation of the desired carboxamide. This transition-metal-free approach is advantageous for its mild conditions and avoidance of potentially toxic metal residues.
Experimental Protocol: Synthesis of 2-(1-methyl-1H-tetrazol-5-yl)-N-alkyl/aryl-acetamide
Materials:
-
Ethyl (1-methyl-1H-tetrazol-5-yl)acetate
-
Primary or Secondary Amine (R¹R²NH)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried, argon-flushed round-bottom flask, add the desired amine (1.2 eq) and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add LiHMDS solution (1.1 eq) dropwise. Stir for 15-20 minutes at 0°C to form the lithium amide.
-
In a separate flask, dissolve Ethyl (1-methyl-1H-tetrazol-5-yl)acetate (1.0 eq) in anhydrous THF.
-
Add the ester solution to the lithium amide solution dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting ester (typically 4-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude amide product by column chromatography.
Data Presentation:
| Parameter | Condition | Rationale |
| Base | LiHMDS (1.1 eq) | Strong, non-nucleophilic base that deprotonates the amine, increasing its reactivity.[7] |
| Solvent | Anhydrous THF | Aprotic solvent required for the stability of the strong base and amide anion. |
| Temperature | 0°C to RT | Initial low temperature controls the exothermic deprotonation; reaction proceeds at RT. |
| Workup | Sat. aq. NH₄Cl | Mildly acidic quench to neutralize any remaining base and protonate intermediates. |
Part 2: Nucleophilic Substitution at the α-Carbon via Enolate Intermediate
The methylene protons located between the electron-withdrawing tetrazole ring and the ester carbonyl group are significantly acidic. This allows for deprotonation by a strong, non-nucleophilic base to form a resonance-stabilized enolate, which can act as a potent carbon nucleophile in Sₙ2 reactions.
α-Alkylation
This strategy allows for the introduction of various alkyl groups at the alpha-position, creating a new carbon-carbon bond and expanding the molecular complexity. The principles are analogous to the classic malonic ester synthesis.[8][9]
Scientific Rationale: The formation of an enolate is the critical first step. A strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is required.[10] These bases are capable of rapidly and quantitatively deprotonating the α-carbon without competing as nucleophiles at the electrophilic ester carbonyl. Once formed, the enolate anion can attack a suitable electrophile, typically a primary or benzylic alkyl halide, in a classic Sₙ2 displacement.[8][11] Secondary halides are poor substrates due to competing E2 elimination, and tertiary halides are unreactive.[11]
Experimental Protocol: Synthesis of Ethyl 2-(1-methyl-1H-tetrazol-5-yl)alkanoates
Materials:
-
Ethyl (1-methyl-1H-tetrazol-5-yl)acetate
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkyl Halide (R-X, e.g., Iodomethane, Benzyl Bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried, argon-flushed round-bottom flask, add anhydrous THF and cool to -78°C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) via syringe.
-
Add a solution of Ethyl (1-methyl-1H-tetrazol-5-yl)acetate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 30-45 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78°C.
-
Stir the reaction at -78°C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude alkylated product by column chromatography.
Mechanism of α-Alkylation
Caption: General workflow for α-alkylation.
References
- Jonathan Clayden, Nick Greeves, Stuart Warren. Organic Chemistry. Oxford University Press, 2012.
- John M. Essery, et al. 1H-tetrazole-1-acetate esters and acids and process therefor. U.S. Patent 3,962,272, issued June 8, 1976. [URL: patents.google.
- Y. Bayat, G. Taheripouya. Synthesis of Novel Energetic N-(1-Carboxymethyl-1H- tetrazole-5-yl)-hydrazinium Salts. Central European Journal of Energetic Materials, 2018, 15(3), 420-431. [URL: https://www.researchgate.
- William H. Brown, et al. Organic Chemistry. Cengage Learning, 2018.
- Fiveable. Alkylation of Enolate Ions | Organic Chemistry Class Notes. [URL: https://library.fiveable.me/chemistry/organic-chemistry/7-5-alkylation-enolate-ions/study-guide/v0gqg2P5hJg3aG8Zk3l2]
- Science of Synthesis. Amides and Peptides. Georg Thieme Verlag, 2021.
- E. V. Carreira, B. L. Pagenkopf. Enolate Alkylations. In: Comprehensive Organic Synthesis II, Vol. 1. Elsevier, 2014, pp. 1-43.
- PrepChem. Synthesis of ethyl tetrazole-5-carboxylate. [URL: https://www.prepchem.
- Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.
- L. J. Eberhardt, et al. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Materials, 2024, 17(1), 123. [URL: https://www.mdpi.com/1996-1944/17/1/123]
- M. S. Akdemir, P. Theato, H. Mutlu. Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers. Macromolecular Chemistry and Physics, 2022, 223(24), 2200371. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/macp.202200371]
- A. M. Eliasen, et al. Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic Letters, 2022, 24(51), 9494–9498. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c03971]
- A. M. Eliasen, et al. Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. PMC, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9803135/]
- Organic Chemistry Portal. Ester to Acid - Common Conditions. [URL: https://www.organic-chemistry.org/protectivegroups/carboxyl/esters-acid.htm]
- A. M. S. Soares, et al. Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. Molbank, 2022, 2022(1), M1335. [URL: https://www.mdpi.com/1422-8599/2022/1/M1335]
- S. Kim, H. Baek, I. Um. Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN. Bulletin of the Korean Chemical Society, 2011, 32(5), 1939-1942. [URL: https://www.semanticscholar.org/paper/Kinetics-and-Mechanism-of-Michael-type-Reactions-Kim-Baek/b17865c3b999818863f68a5266850c909e4695b2]
- ResearchGate. What is a simple way to convert an ester into carboxylic acid?. [URL: https://www.researchgate.net/post/What_is_a_simple_way_to_convert_an_ester_into_carboxylic_acid]
- Y. C. Chen, et al. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. PMC, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165203/]
- ResearchGate. Reactions of various nucleophiles with methyl-and ethyl- propiolate. [URL: https://www.researchgate.
- V. Pirota, et al. Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2022, (v), 1-15. [URL: https://www.semanticscholar.org/paper/Synthesis-of-tetrazole--and-imidazole-based-made-Pirota-Bona/2d5e23654d6342674c107455855f750058e3906a]
- S. L. Khalil, N. H. Saleem. SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka, [URL: https://cyberleninka.
- Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/tetrazoles.shtm]
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Validation & Comparative
A Comparative Guide to ¹H NMR Chemical Shifts of N1-Methyl and N2-Methyl Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, tetrazoles hold a prominent position due to their wide-ranging applications in medicinal chemistry, materials science, and as energetic materials. The biological and physical properties of substituted tetrazoles are profoundly influenced by the position of the substituent on the tetrazole ring. For N-methylated tetrazoles, two constitutional isomers are possible: N1-methyl and N2-methyl tetrazoles. Distinguishing between these isomers is a critical step in their synthesis and characterization. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and readily accessible method for this purpose, with the chemical shift of the methyl protons serving as a key diagnostic marker.
This guide provides an in-depth comparison of the ¹H NMR chemical shifts of N1-methyl and N2-methyl tetrazoles, supported by experimental data and an exploration of the underlying principles governing these differences.
The Decisive Shift: Unambiguous Isomer Identification
The ¹H NMR spectra of N1-methyl and N2-methyl tetrazoles are distinguished by a significant and consistent difference in the chemical shift of the N-methyl protons. The methyl group attached to the N1 position resonates at a notably different frequency compared to the methyl group at the N2 position.
| Isomer | Structure | Typical ¹H NMR Chemical Shift of N-CH₃ (ppm) |
| N1-Methyl-1H-tetrazole | ![]() | ~ 4.1 - 4.3 |
| N2-Methyl-2H-tetrazole | ![]() | ~ 3.9 - 4.1 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The values presented are typical ranges observed in common deuterated solvents like CDCl₃ and DMSO-d₆.
This observable difference in chemical shifts allows for the unequivocal assignment of the methyl group's position on the tetrazole ring.
The Science Behind the Shift: Electronic and Anisotropic Effects
The variation in the chemical shifts of the N1- and N2-methyl protons can be attributed to a combination of electronic and magnetic anisotropy effects within the tetrazole ring.
Electronic Effects: The electron density around the nitrogen atoms in the tetrazole ring is not uniform. The N1 and N4 positions are electronically distinct from the N2 and N3 positions. The nitrogen atom at the N1 position is flanked by a carbon and a nitrogen atom, whereas the N2 nitrogen is positioned between two other nitrogen atoms. This difference in the local electronic environment influences the shielding of the attached methyl protons. Generally, a higher electron density around the nucleus leads to greater shielding and a lower chemical shift (upfield shift), while lower electron density results in deshielding and a higher chemical shift (downfield shift).
Magnetic Anisotropy: The aromatic tetrazole ring possesses a ring current that generates its own induced magnetic field when placed in an external magnetic field. This induced field is anisotropic, meaning its effect on nearby nuclei is dependent on their position relative to the plane of the ring. Protons located in the plane of the aromatic ring (deshielding zone) experience an additive effect from the induced field, causing them to resonate at a lower field (higher ppm). Conversely, protons positioned above or below the plane of the ring (shielding zone) experience a subtractive effect, leading to an upfield shift (lower ppm).
The precise orientation of the N-methyl group relative to the tetrazole ring's π-system differs between the N1 and N2 isomers. This geometric difference results in the methyl protons of each isomer experiencing a different degree of shielding or deshielding from the ring's magnetic anisotropy, thus contributing to their distinct chemical shifts.
Experimental Protocol: Synthesis and ¹H NMR Analysis of N-Methyl Tetrazoles
The following protocol outlines a general procedure for the methylation of tetrazole and subsequent analysis by ¹H NMR to identify the resulting isomers.
Materials:
-
Tetrazole
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Solvent (e.g., Acetone, Acetonitrile, or DMF)
-
Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)
-
Standard laboratory glassware and magnetic stirrer
-
NMR spectrometer
Procedure:
-
Preparation of the Tetrazolate Salt: In a round-bottom flask, dissolve tetrazole in the chosen solvent. Add an equimolar amount of a base (e.g., NaOH or K₂CO₃) and stir the mixture at room temperature until the tetrazole has completely reacted to form the corresponding salt.
-
Methylation Reaction: To the solution of the tetrazolate salt, add a slight excess (1.1 equivalents) of methyl iodide dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off any inorganic salts. The solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the N1-methyl and N2-methyl isomers.
-
¹H NMR Sample Preparation: Dissolve a small amount (5-10 mg) of each purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum for each sample. Ensure the spectral window is wide enough to include the expected chemical shifts of the methyl protons and any other protons in the molecule.
Data Analysis:
-
Identify the singlet peak corresponding to the N-methyl protons in each spectrum.
-
Compare the chemical shifts of these peaks to the expected values to assign the N1 and N2 isomers.
Visualizing the Structural and Magnetic Differences
The following diagram illustrates the structural difference between the two isomers and conceptualizes the influence of the ring's magnetic field on the N-methyl protons.
Caption: Structural isomers and their corresponding ¹H NMR chemical shift ranges for the N-methyl protons.
Conclusion
The distinct ¹H NMR chemical shifts of the methyl protons in N1-methyl and N2-methyl tetrazoles provide a reliable and straightforward method for their differentiation. The observed downfield shift for the N1-methyl protons relative to the N2-methyl protons is a consequence of the unique electronic and magnetic environments of the two substitution positions on the tetrazole ring. This fundamental understanding is crucial for chemists working on the synthesis, characterization, and application of this important class of heterocyclic compounds.
References
-
Markgraf, J. H., Bachmann, W. T., & Hollis, D. P. (1965). Proton Magnetic Resonance Spectra of Certain Methyltetrazoles. The Journal of Organic Chemistry, 30(10), 3472–3474. [Link]
-
Butler, R. N. (1996). Comprehensive Organic Functional Group Transformations. In A. R. Katritzky, O. Meth-Cohn, & C. W. Rees (Eds.), (Vol. 4, pp. 621-678). Pergamon. [Link]
-
Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of tetrazoles. Progress in Medicinal Chemistry, 17, 151-183. [Link]
Comparison of reactivity: Ethyl(1-methyl-1h-tetrazol-5-yl)acetate vs Ethyl(2-methyl-1h-tetrazol-5-yl)acetate
The following guide provides an in-depth technical comparison of Ethyl (1-methyl-1H-tetrazol-5-yl)acetate and Ethyl (2-methyl-1H-tetrazol-5-yl)acetate .
Executive Summary
In the development of energetic materials and bioisosteres for carboxylates, the regiochemistry of the tetrazole ring is the defining factor for reactivity. While both Ethyl (1-methyl-1H-tetrazol-5-yl)acetate (1-isomer) and Ethyl (2-methyl-1H-tetrazol-5-yl)acetate (2-isomer) share the same molecular formula (
-
The 1-Isomer is characterized by a higher dipole moment and greater electron-withdrawing capacity at the 5-position, making the
-methylene protons more acidic. It is kinetically favored in specific alkylation conditions but is thermally less stable, prone to rearrangement. -
The 2-Isomer is the thermodynamic product with a lower dipole moment, higher lipophilicity, and superior thermal stability. It is generally less reactive in C-H activation chemistries but more robust for high-temperature applications.
Structural & Electronic Analysis
The core difference lies in the position of the methyl group on the tetrazole ring, which dictates the electronic induction into the acetate side chain.
Electronic Distribution & Dipole Moments
The tetrazole ring is an electron-withdrawing group (EWG). However, the intensity of this effect depends on the N-substitution.
| Feature | Ethyl (1-methyl-1H-tetrazol-5-yl)acetate | Ethyl (2-methyl-1H-tetrazol-5-yl)acetate |
| Dipole Moment | High (~5.0 - 5.5 D) | Low (~2.0 - 2.5 D) |
| Electronic Nature | Stronger EWG effect on C5-substituent. | Weaker EWG effect; more "aromatic" character. |
| Solubility | Higher polarity; soluble in alcohols, polar aprotic solvents. | Higher lipophilicity; soluble in ethers, chlorinated solvents. |
| Boiling Point | Generally Higher (due to polarity). | Generally Lower (more volatile). |
Spectroscopic Identification (NMR)
Distinguishing these isomers is critical during synthesis. The N-methyl and
-
1-Isomer: The N-methyl group is typically shielded (upfield) relative to the 2-isomer, while the ring's electron withdrawal deshields the
-methylene protons. -
2-Isomer: The N-methyl group is deshielded (downfield), often appearing around
4.3–4.4 ppm.
| Proton Environment | 1-Methyl Isomer ( | 2-Methyl Isomer ( |
| N-CH | 4.10 – 4.20 (s) | 4.35 – 4.45 (s) |
| 4.05 – 4.15 (s) | 3.90 – 4.00 (s) | |
| Ethyl Ester (CH | ~4.20 (q) | ~4.20 (q) |
Note: The
-CHof the 1-isomer is typically further downfield due to the stronger inductive effect of the N1-substituted ring.
Reactivity Profile
C-H Acidity & Condensation Reactions
The primary utility of these esters often involves the activation of the
-
1-Isomer (Higher Reactivity): The 1-methyl-tetrazol-5-yl moiety exerts a stronger inductive (
) effect. This lowers the pKa of the -methylene protons, facilitating deprotonation by weaker bases (e.g., , ). It is the preferred isomer for condensation with unreactive aldehydes. -
2-Isomer (Lower Reactivity): The 2-methyl-tetrazol-5-yl system is more electron-rich. The
-protons are less acidic, often requiring stronger bases (e.g., NaH, LDA) or higher temperatures to effect condensation.
Thermal & Photochemical Stability
The stability profile is inverted compared to C-H acidity.
-
Thermal Stability: The 2-isomer is significantly more thermally stable. The 1-isomer can undergo a retro-1,5-dipolar cyclization or eliminate
at high temperatures to form reactive nitrilimines or carbodiimides. -
Photochemistry: Upon UV irradiation, the isomers diverge mechanistically.
-
1-Isomer: Tends to form Amino Cyanamides via ring cleavage.
-
2-Isomer: Tends to form Nitrile Imines via
extrusion.
-
Mechanistic Pathway Diagram
The following diagram illustrates the divergent reactivity and synthesis pathways.
Figure 1: Divergent synthesis and reactivity pathways for 1-methyl and 2-methyl tetrazole acetates.
Experimental Protocols
Synthesis & Separation
Since direct alkylation yields a mixture, separation is required.
-
Reaction: Dissolve Ethyl 1H-tetrazole-5-acetate (1.0 eq) in dry Acetone (for N2 favor) or DMF (for N1 favor). Add
(1.2 eq) and Methyl Iodide (1.2 eq). Stir at RT for 12h. -
Workup: Filter solids. Concentrate filtrate.
-
Separation (Crucial):
-
Use Silica Gel Flash Chromatography.
-
Eluent: Hexane:Ethyl Acetate gradient.
-
Order of Elution: The 2-isomer (less polar) elutes first (typically 10-20% EtOAc). The 1-isomer (more polar) elutes second (typically 40-60% EtOAc).
-
Standard Reactivity Test (Knoevenagel)
To verify the activity of your isomer, perform this standard condensation with Benzaldehyde.
-
Setup: In a dry vial, mix the Tetrazole Acetate (1.0 mmol), Benzaldehyde (1.0 mmol), and Ammonium Acetate (10 mol%) in Toluene (2 mL).
-
Conditions: Reflux with a Dean-Stark trap (or molecular sieves) for 4 hours.
-
Observation:
-
1-Isomer: Conversion should be >80% (monitor by TLC/NMR).
-
2-Isomer: Conversion will likely be <40% under identical conditions, requiring stronger bases (e.g., Piperidine/AcOH or NaOEt) to proceed efficiently.
-
References
-
Electronic Effects in Tetrazoles: Ostrovskii, V. A., et al. "Selectivity of Alkylation of Tetrazoles." Chemistry of Heterocyclic Compounds, vol. 48, 2012. Link
-
Photochemical Divergence: Cristiano, M. L. S., et al. "Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways." Journal of Organic Chemistry, vol. 73, no. 14, 2008. Link
-
Acidity & Bioisosterism: Myznikov, L. V., et al. "Coordination Chemistry of Tetrazoles." Coordination Chemistry Reviews, vol. 253, 2009. Link
-
General Synthesis: Moderhack, D. "N-Substituted Tetrazoles: Synthesis and Characterization." Journal of Heterocyclic Chemistry, vol. 50, 2013. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


